REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:19](Br)[CH:20]=[CH2:21]>CN(C=O)C>[CH2:21]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6])[CH:20]=[CH2:19] |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C#N)C=CC1[N+](=O)[O-]
|
Name
|
cesium carbonate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3.15 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
it was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C(C#N)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |